molecular formula C10H7BrN2O B2565807 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one CAS No. 1198412-52-0

5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one

Cat. No. B2565807
CAS RN: 1198412-52-0
M. Wt: 251.083
InChI Key: ZBRAYWIGAVNERT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Proton Transfer and Photoreactions

Research on derivatives of pyridine compounds, such as 2-(1H-pyrazol-5-yl)pyridines, has shown that these molecules exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer. These processes are crucial for understanding the photophysical behavior of such compounds, which could have implications in the development of new materials with specific optical properties (Vetokhina et al., 2012).

Electrophilic Reactivity and Synthesis

The synthesis and structure analysis of certain pyridine derivatives have led to the discovery of new routes to Meldrum’s Acid derivatives, showcasing the electrophilic reactivity and structural versatility of these compounds (Kuhn, Al-Sheikh, & Steimann, 2003).

Color Tuning in Iridium Complexes

Studies have also focused on the role of pyridine derivatives as ligands in iridium complexes, highlighting their significance in color tuning for light-emitting devices. The ancillary ligand nature significantly affects the electrochemical and photophysical properties of these complexes, offering a pathway for the development of materials with tailored emission properties (Stagni et al., 2008).

Spectroscopic and Theoretical Studies

The spectroscopic characterization and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine have been conducted, providing insight into its geometric structure, vibrational frequencies, and chemical shifts. This research contributes to the understanding of its optical properties and potential applications in material science (Vural & Kara, 2017).

Corrosion Inhibition

Research on novel Schiff bases derived from pyridine compounds has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. This highlights the application of pyridine derivatives in protecting materials against corrosion, which is vital for extending the lifespan of metal structures and components (El-Lateef et al., 2015).

Mechanism of Action

The mechanism of action of “5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one” is not available in the search results .

Future Directions

The future directions of “5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one” are not available in the search results .

properties

IUPAC Name

5-bromo-1-pyridin-4-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-1-2-10(14)13(7-8)9-3-5-12-6-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAYWIGAVNERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1Br)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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